molecular formula C13H14O3 B12533884 Methyl 5-phenylpenta-2,4-dien-1-yl carbonate CAS No. 673456-83-2

Methyl 5-phenylpenta-2,4-dien-1-yl carbonate

Cat. No.: B12533884
CAS No.: 673456-83-2
M. Wt: 218.25 g/mol
InChI Key: YDGOPRRKNMSKQV-UHFFFAOYSA-N
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Description

Methyl 5-phenylpenta-2,4-dien-1-yl carbonate is an organic compound characterized by its unique structure, which includes a phenyl group attached to a penta-2,4-dien-1-yl chain, esterified with a methyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-phenylpenta-2,4-dien-1-yl carbonate can be achieved through several methods. One common approach involves the reaction of 5-phenylpenta-2,4-dien-1-ol with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds to form saturated compounds.

    Substitution: Nucleophilic substitution reactions can occur at the carbonate group, where nucleophiles such as amines or alcohols replace the methoxy group, forming carbamates or carbonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Amines, alcohols, basic conditions, room temperature.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated compounds.

    Substitution: Carbamates, carbonates.

Scientific Research Applications

Methyl 5-phenylpenta-2,4-dien-1-yl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a prodrug, where the carbonate group can be enzymatically cleaved to release active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of methyl 5-phenylpenta-2,4-dien-1-yl carbonate involves its interaction with molecular targets through various pathways:

    Enzymatic Hydrolysis: The carbonate group can be hydrolyzed by esterases, releasing the active 5-phenylpenta-2,4-dien-1-ol, which can then exert its biological effects.

    Molecular Targets: The phenyl and diene groups can interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Methyl 5-phenylpenta-2,4-dien-1-yl carbonate can be compared with other similar compounds, such as:

    Methyl 5-phenylpentanoate: Lacks the diene structure, resulting in different chemical reactivity and biological activity.

    Methyl 5-phenylpenta-2,4-dienoate: Similar structure but without the carbonate group, leading to different applications and properties.

    Phenylpenta-2,4-dien-1-yl acetate: Contains an acetate group instead of a carbonate, affecting its hydrolysis and interaction with biological targets.

The uniqueness of this compound lies in its combination of a phenyl group, a diene structure, and a carbonate ester, which together confer distinct chemical and biological properties.

Properties

CAS No.

673456-83-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 5-phenylpenta-2,4-dienyl carbonate

InChI

InChI=1S/C13H14O3/c1-15-13(14)16-11-7-3-6-10-12-8-4-2-5-9-12/h2-10H,11H2,1H3

InChI Key

YDGOPRRKNMSKQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC=CC=CC1=CC=CC=C1

Origin of Product

United States

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